molecular formula C20H26N4O3 B2924610 3-[(oxolan-2-yl)methyl]-1-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1396681-14-3

3-[(oxolan-2-yl)methyl]-1-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

Cat. No.: B2924610
CAS No.: 1396681-14-3
M. Wt: 370.453
InChI Key: HIWVAUZBQWMHNW-UHFFFAOYSA-N
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Description

3-[(Oxolan-2-yl)methyl]-1-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a urea derivative featuring a 1,2,4-oxadiazole ring substituted with a phenyl group and a cyclohexyl moiety. The urea linkage is further modified with a tetrahydrofuran (oxolan) methyl group.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c25-19(21-14-16-10-7-13-26-16)23-20(11-5-2-6-12-20)18-22-17(24-27-18)15-8-3-1-4-9-15/h1,3-4,8-9,16H,2,5-7,10-14H2,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWVAUZBQWMHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=CC=C3)NC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(oxolan-2-yl)methyl]-1-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea typically involves multiple steps, starting with the preparation of the oxolan-2-ylmethyl intermediate This intermediate is then reacted with a cyclohexyl isocyanate derivative to form the urea linkage

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(oxolan-2-yl)methyl]-1-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific pathways or receptors.

    Industry: In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(oxolan-2-yl)methyl]-1-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea involves its interaction with specific molecular targets. The oxadiazole moiety, for example, may bind to certain enzymes or receptors, inhibiting their activity. The compound’s structure allows it to fit into binding sites, disrupting normal biological processes and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Molecular Properties

Compound A : 1-(2-Fluorophenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (CAS: 1396799-60-2)

  • Key Differences : The urea nitrogen is substituted with a 2-fluorophenyl group instead of a tetrahydrofuran-methyl group.
  • Molecular Weight : 380.42 g/mol (vs. ~395–400 g/mol estimated for the target compound, assuming similar substituents).

Compound B : Oxadiazon (3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one)

  • Key Differences : Contains a 1,3,4-oxadiazol-2-one core with dichlorophenyl and tert-butyl substituents.
  • Application : Used as a herbicide, highlighting the agrochemical utility of oxadiazole derivatives. The dichlorophenyl and alkoxy groups likely contribute to its pesticidal activity .

Compound C : Oxadiargyl (3-(2,4-dichloro-5-(2-propynyloxy)phenyl)-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one)

  • Key Differences : Shares the oxadiazol-2-one core with oxadiazon but includes a propargyloxy group.
  • Application: Another herbicide, demonstrating that minor substituent changes (e.g., propargyloxy vs. isopropoxy) can modulate activity .

Structural and Functional Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Primary Application
Target Compound 1,2,4-oxadiazole ~395–400 (estimated) Cyclohexyl, phenyl, oxolan-methyl Not specified
1-(2-Fluorophenyl)-... (Compound A) 1,2,4-oxadiazole 380.42 Cyclohexyl, phenyl, 2-fluorophenyl Research chemical
Oxadiazon (Compound B) 1,3,4-oxadiazol-2-one 345.21 Dichlorophenyl, tert-butyl, isopropoxy Herbicide
Oxadiargyl (Compound C) 1,3,4-oxadiazol-2-one 359.24 Dichlorophenyl, tert-butyl, propargyloxy Herbicide

Research Findings and Implications

  • Substituent Effects : The oxadiazole ring’s substitution pattern critically determines bioactivity. For example, herbicidal activity in oxadiazon and oxadiargyl depends on electron-withdrawing groups (e.g., chlorine) and hydrophobic substituents (e.g., tert-butyl) .
  • Urea vs. Oxadiazol-2-one : The target compound’s urea linkage may offer hydrogen-bonding capabilities absent in oxadiazol-2-one herbicides, suggesting divergent applications (e.g., enzyme inhibition vs. pesticidal activity).
  • Fluorophenyl vs. Oxolan-Methyl : The fluorophenyl group in Compound A increases aromaticity and lipophilicity, which could enhance blood-brain barrier penetration compared to the oxolan-methyl group’s polar, cyclic ether .

Biological Activity

The compound 3-[(oxolan-2-yl)methyl]-1-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea , often referred to as a urea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.

Molecular Characteristics

PropertyValue
Molecular FormulaC19_{19}H24_{24}N4_{4}O3_{3}
Molecular Weight364.42 g/mol
SMILESC1CC(C(C1)NC(=O)NCC2=C(N=N2)C=CC=C2)C(=O)N1CCCCC1
LogP3.45

The compound features a urea functional group linked to a cyclohexyl moiety and an oxadiazole ring, which is significant for its biological activity.

Research indicates that urea derivatives can act as inhibitors for various enzymes, particularly soluble epoxide hydrolase (sEH). The inhibition of sEH is associated with anti-inflammatory effects and modulation of lipid metabolism, which can be beneficial in treating conditions such as hypertension and inflammation .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of similar urea analogs demonstrated that these compounds exhibited significant activity against several human tumor cell lines. Specifically, the urea analogue related to ceramide showed comparable or enhanced cytotoxicity compared to its parent compound, indicating that the urea moiety can serve as a bioisostere for more complex structures .

Pharmacokinetics

The pharmacokinetic profile of urea derivatives is crucial for their therapeutic application. Compounds with conformationally restricted structures have been shown to possess improved metabolic stability and oral bioavailability. For instance, trans isomers of similar compounds demonstrated excellent oral bioavailability in canine models, suggesting favorable pharmacokinetic properties for potential human applications .

In Vivo Efficacy

In a murine model challenged with lipopolysaccharide (LPS), compounds structurally similar to this compound exhibited significant reductions in inflammatory markers. These findings highlight the compound's potential in managing inflammatory responses in vivo .

Clinical Implications

The promising results from preclinical studies have led to considerations for clinical trials focusing on inflammatory diseases and cancer therapy. The ability of the compound to modulate inflammatory pathways could position it as a candidate for further development in treating chronic inflammatory conditions.

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